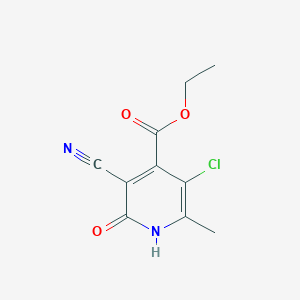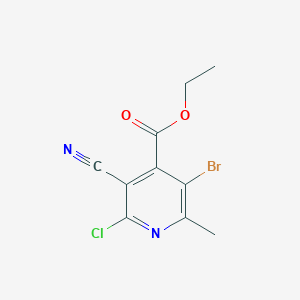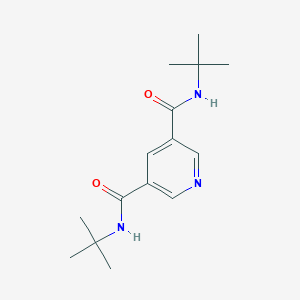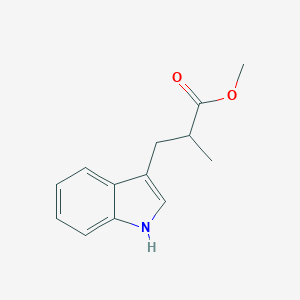![molecular formula C19H22O4S B289869 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione, also known as DMTS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a thiochromene derivative that has been synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction.
Wissenschaftliche Forschungsanwendungen
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been studied for its potential as a precursor to thiochromene-based materials, which have potential applications in organic electronics. In organic synthesis, 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been studied for its potential as a building block for the synthesis of other thiochromene derivatives.
Wirkmechanismus
The mechanism of action of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has also been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione in lab experiments is its synthetic accessibility, as it can be synthesized using various methods. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. One limitation of using 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields. In medicinal chemistry, future studies could focus on the development of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione derivatives with improved anti-cancer activity. In material science, future studies could focus on the development of thiochromene-based materials with improved electronic properties. In organic synthesis, future studies could focus on the development of new building blocks based on 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione.
Synthesemethoden
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the condensation of 6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-one with ethyl cyanoacetate in the presence of a base, such as potassium hydroxide. The Knoevenagel condensation reaction involves the condensation of 6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-one with ethyl cyanoacetate in the presence of a base, such as piperidine. Both methods result in the formation of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione, which can be purified using various techniques, such as column chromatography.
Eigenschaften
Molekularformel |
C19H22O4S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-[(2E)-2-(6,7-dimethoxy-2,3-dihydrothiochromen-4-ylidene)ethyl]-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C19H22O4S/c1-19(17(20)4-5-18(19)21)8-6-12-7-9-24-16-11-15(23-3)14(22-2)10-13(12)16/h6,10-11H,4-5,7-9H2,1-3H3/b12-6+ |
InChI-Schlüssel |
KNWINIQDTDEQCZ-WUXMJOGZSA-N |
Isomerische SMILES |
CC1(C(=O)CCC1=O)C/C=C/2\CCSC3=CC(=C(C=C23)OC)OC |
SMILES |
CC1(C(=O)CCC1=O)CC=C2CCSC3=CC(=C(C=C23)OC)OC |
Kanonische SMILES |
CC1(C(=O)CCC1=O)CC=C2CCSC3=CC(=C(C=C23)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)
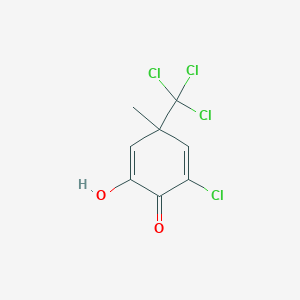

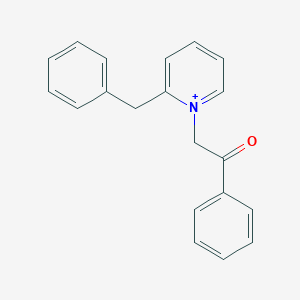
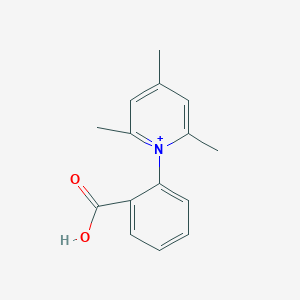

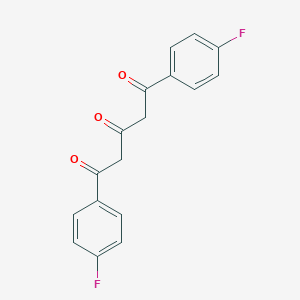
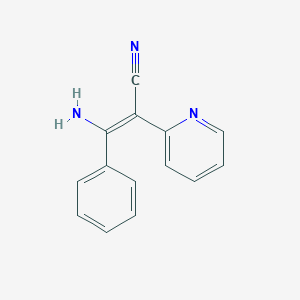
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
